molecular formula C9H5NO4 B13257461 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid

4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B13257461
M. Wt: 191.14 g/mol
InChI Key: PQYYMLRFQVGPBZ-UHFFFAOYSA-N
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Description

4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine derivatives with suitable aldehydes and ketones can lead to the formation of the desired pyrano[2,3-c]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and solvent-free conditions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid is unique due to its fused pyridine-pyran ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H5NO4

Molecular Weight

191.14 g/mol

IUPAC Name

4-oxopyrano[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H5NO4/c11-6-3-7(9(12)13)14-8-4-10-2-1-5(6)8/h1-4H,(H,12,13)

InChI Key

PQYYMLRFQVGPBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=O)C=C(O2)C(=O)O

Origin of Product

United States

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